3-Cyclopropoxy-2-fluorobenzamide
Description
3-Cyclopropoxy-2-fluorobenzamide is a fluorinated benzamide derivative characterized by a cyclopropoxy substituent at the 3-position and a fluorine atom at the 2-position of the benzene ring. Fluorinated benzamides are often explored for their metabolic stability, lipophilicity, and bioactivity due to fluorine’s electronegativity and the steric effects of substituents like cyclopropoxy .
Properties
Molecular Formula |
C10H10FNO2 |
|---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-fluorobenzamide |
InChI |
InChI=1S/C10H10FNO2/c11-9-7(10(12)13)2-1-3-8(9)14-6-4-5-6/h1-3,6H,4-5H2,(H2,12,13) |
InChI Key |
APGMXWRKKSOEIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC=CC(=C2F)C(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Cyclopropoxy-2-fluorobenzamide involves several steps. One common method includes the reaction of 3-cyclopropoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-fluoroaniline to yield 3-Cyclopropoxy-2-fluorobenzamide . The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature.
Chemical Reactions Analysis
3-Cyclopropoxy-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Scientific Research Applications
3-Cyclopropoxy-2-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-fluorobenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Comparison with Structural Analogs
N-Cyclohexyl 3-fluorobenzamide
- Structure : Substituted with a cyclohexyl group instead of cyclopropoxy.
- Molecular Weight : 221.27 g/mol (vs. ~223 g/mol for 3-Cyclopropoxy-2-fluorobenzamide, estimated).
- Cyclopropoxy’s strained ring may improve binding affinity in enzyme pockets due to its unique spatial geometry.
- Safety Profile : Requires gloves, face shields, and proper ventilation during handling, similar to fluorinated benzamides .
2-Aminobenzamides
- Structure: Features an amino group at the 2-position instead of fluorine.
- Applications : Widely used in glycan analysis (e.g., GlycoBase tools for HPLC-based studies) due to their derivatization capabilities .
- Reactivity: The amino group enables conjugation with glycosylamines, whereas fluorine in 3-Cyclopropoxy-2-fluorobenzamide may confer oxidative stability and resistance to enzymatic degradation .
Comparative Data Table
| Property | 3-Cyclopropoxy-2-fluorobenzamide | N-Cyclohexyl 3-fluorobenzamide | 2-Aminobenzamide Derivatives |
|---|---|---|---|
| Molecular Weight (g/mol) | ~223 (estimated) | 221.27 | 150–250 (varies by substituent) |
| Key Substituents | 3-Cyclopropoxy, 2-F | 3-F, N-Cyclohexyl | 2-NH₂, variable R groups |
| Lipophilicity (LogP) | High (cyclopropoxy enhances) | Very high (cyclohexyl) | Moderate to high |
| Applications | Hypothesized: Enzyme inhibitors | Material science intermediates | Glycan analysis, drug design |
| Safety Precautions | Gloves, eye protection | Gloves, face shields | Lab-specific PPE |
Research Findings and Limitations
- Metabolic Stability: Fluorine and cyclopropoxy groups likely improve resistance to cytochrome P450 enzymes compared to amino-substituted analogs .
- Synthetic Challenges : Cyclopropoxy rings are synthetically demanding due to strain, whereas cyclohexyl groups are more straightforward to introduce .
- Safety Data: No direct toxicity studies on 3-Cyclopropoxy-2-fluorobenzamide exist, but fluorobenzamides generally require stringent handling protocols to avoid dermal/ocular exposure .
Notes
- Evidence Gaps: No direct data on 3-Cyclopropoxy-2-fluorobenzamide were found in the provided sources; comparisons are inferred from structural analogs.
- Extrapolation Risks : Properties like LogP and metabolic stability are theoretical and require experimental validation.
- Diverse References : Includes glycan analysis methodologies , safety protocols , and molecular design principles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
